molecular formula C23H20N4O5 B2373566 N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421476-01-8

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2373566
CAS No.: 1421476-01-8
M. Wt: 432.436
InChI Key: OOXCFGYQIUBLRV-UHFFFAOYSA-N
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Description

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields, including chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves several key steps:

  • Formation of Oxazole Ring: : This can be achieved via a cyclization reaction, often involving reagents like carboxylic acids and amines under conditions such as heating or the use of catalysts.

  • Introduction of the Carbamoyl Group: : This typically involves the reaction of an amine with a carbamoyl chloride derivative under controlled temperatures.

  • Attachment of the Benzyloxybenzyl Group: : This step may require nucleophilic substitution reactions, where the benzyloxybenzyl halide reacts with the intermediate compound.

Industrial Production Methods

For large-scale production, these reactions need to be optimized for efficiency and yield. This often involves selecting the right solvents, temperature control, and catalysts to drive the reactions to completion while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : Introduction of oxidizing agents can lead to the formation of various oxides or introduction of new functional groups.

  • Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents to simplify the compound’s structure.

  • Substitution: : Particularly, nucleophilic substitution reactions where various substituents can replace the existing functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Halides, nucleophiles like amines or thiols.

Major Products

The products of these reactions depend largely on the reagents and conditions used but can range from simple alcohols and amines to complex cyclic compounds with varied functional groups.

Scientific Research Applications

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide finds applications across multiple disciplines:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Medicine: : Investigated for its role in developing new pharmaceuticals, especially those targeting specific pathways or receptors.

  • Industry: : Utilized in the creation of polymers and other materials with unique chemical properties.

Mechanism of Action

The compound’s mechanism of action is typically governed by its ability to interact with molecular targets such as enzymes or receptors. The specific pathways involved may include:

  • Binding to Enzymes: : Inhibiting or modifying enzyme activity.

  • Receptor Interaction: : Modulating receptor activity in cellular pathways.

Comparison with Similar Compounds

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide stands out among similar compounds due to its unique structural arrangement and functional groups. For instance:

  • Similar Compounds: : Compounds like benzyloxybenzamide derivatives or oxazole-containing molecules.

  • Uniqueness: : Its combination of benzyloxy, carbamoyl, and isoxazole groups contribute to its distinctive chemical behavior and applications.

Properties

IUPAC Name

5-methyl-N-[4-[(4-phenylmethoxyphenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-15-11-19(27-32-15)22(29)26-23-25-20(14-31-23)21(28)24-12-16-7-9-18(10-8-16)30-13-17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXCFGYQIUBLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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